N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide
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Overview
Description
N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide is a complex organic compound featuring a piperidine ring, a benzamide group, and a methoxyacetyl moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxyacetyl group and the benzamide moiety. Common reagents used in these reactions include piperidine, methoxyacetyl chloride, and 4-methylbenzoyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzamide compounds, such as:
- N-{1-[1-(2-Ethoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide
- N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-chlorobenzamide .
Uniqueness
N-{1-[1-(2-Methoxyacetyl)piperidin-4-YL]-2-oxo-2-(piperidin-1-YL)ethyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetyl moiety and piperidine ring contribute to its potential therapeutic applications and reactivity .
Properties
Molecular Formula |
C23H33N3O4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[1-[1-(2-methoxyacetyl)piperidin-4-yl]-2-oxo-2-piperidin-1-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H33N3O4/c1-17-6-8-19(9-7-17)22(28)24-21(23(29)26-12-4-3-5-13-26)18-10-14-25(15-11-18)20(27)16-30-2/h6-9,18,21H,3-5,10-16H2,1-2H3,(H,24,28) |
InChI Key |
OHUHPPPWDBCRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2CCN(CC2)C(=O)COC)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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